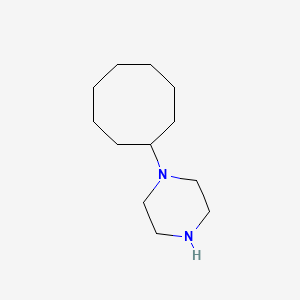

1-Cyclooctylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclooctylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPPUXBOQHHYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371002 | |

| Record name | 1-cyclooctylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21043-43-6 | |

| Record name | 1-cyclooctylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21043-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclooctylpiperazine chemical structure and properties

An In-Depth Technical Guide to 1-Cyclooctylpiperazine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound (CAS No. 21043-43-6) is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and pharmaceutical research and development. Its unique structure, which combines a piperazine ring with a bulky cyclooctyl group, offers a versatile scaffold for the synthesis of novel active pharmaceutical ingredients (APIs). The piperazine moiety is a common pharmacophore in numerous approved drugs, valued for its ability to influence solubility, pharmacokinetic properties, and receptor binding interactions.[1][2] The addition of the cyclooctyl substituent further modulates these characteristics, impacting lipophilicity, metabolic stability, and target selectivity.[2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol via reductive amination, characteristic analytical data, pharmacological significance, and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine where one of the nitrogen atoms is connected to a cyclooctyl ring. This structure imparts a combination of properties that are highly desirable in drug design. The basic nitrogen of the piperazine ring can be used for salt formation to improve solubility, while the large, lipophilic cyclooctyl group can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21043-43-6 | [2][3] |

| Molecular Formula | C₁₂H₂₄N₂ | [3] |

| Molecular Weight | 196.33 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 75 °C | [3] |

| Flash Point | 102.5 °C | [3] |

| Refractive Index | 1.488 | [3] |

| XLogP3 | 2.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 15.3 Ų | [3] |

Synthesis and Characterization

The synthesis of N-alkyl and N-cycloalkyl piperazines is a fundamental transformation in organic chemistry, with reductive amination being one of the most efficient and widely used methods.[4][5][6] This one-pot reaction involves the condensation of an amine (piperazine) with a carbonyl compound (cyclooctanone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a reliable, lab-scale synthesis of this compound from piperazine and cyclooctanone.

Materials:

-

Piperazine (anhydrous)

-

Cyclooctanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in 1,2-dichloroethane (DCE). Add cyclooctanone (1.0-1.2 equivalents) to the solution.

-

Acidification: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. The acid catalyzes the formation of the enamine/iminium ion intermediate.

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirring mixture. NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, capable of reducing the iminium ion in the presence of the ketone.[6]

-

Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acetic acid.

-

Workup - Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via reductive amination.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the piperazine and cyclooctyl moieties. The protons on the piperazine ring typically appear as broad multiplets in the range of δ 2.4-3.5 ppm.[7][8] The methine proton on the cyclooctyl ring attached to the nitrogen will appear as a multiplet, likely further downfield than the other cyclooctyl protons. The numerous CH₂ groups of the cyclooctyl ring will present as a complex series of overlapping multiplets, typically in the δ 1.4-1.8 ppm region. The NH proton of the piperazine ring will appear as a broad singlet, which can exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the inequivalent carbons. The carbons of the piperazine ring are expected in the δ 45-55 ppm range. The CH carbons of the cyclooctyl group will appear in the aliphatic region (δ 25-70 ppm), with the carbon directly attached to the nitrogen (C-N) being the most downfield.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for molecular weight confirmation. The molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ should be observed at m/z 196 or 197, respectively.[9] Common fragmentation patterns would involve the cleavage of the C-N bond, leading to fragments corresponding to the piperazine ring (m/z 85) and the cyclooctyl cation (m/z 111).

Applications in Pharmaceutical R&D

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for diverse therapeutic areas.[10][11][12][13] this compound serves as a valuable intermediate, allowing for the introduction of a specific lipophilic and conformational anchor into a drug candidate.

-

Scaffold for Lead Optimization: In drug development, modifying substituents on a core scaffold is a key strategy in the lead optimization phase. The secondary amine of this compound provides a reactive handle for further functionalization, enabling the creation of a library of analogs to explore structure-activity relationships (SAR).[1][2]

-

Modulation of Pharmacokinetics: The bulky cyclooctyl group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This makes it a particularly useful building block for developing agents targeting the central nervous system (CNS).[2][10] It can also sterically hinder metabolic attack at the piperazine ring, potentially increasing the drug's half-life.

-

Therapeutic Areas: As a versatile intermediate, this compound is used in the synthesis of novel compounds investigated for a range of diseases, including CNS disorders (e.g., antipsychotics, antidepressants), cardiovascular diseases, and oncology.[1][2][11] The piperazine core is known to interact with monoamine pathway receptors like dopamine and serotonin receptors, which are important targets in neuropharmacology.[10][13]

Logical Relationship Diagram

Caption: Influence of this compound's structure on drug properties and applications.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[4]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a strategically important chemical intermediate for pharmaceutical research. Its distinct combination of a reactive piperazine core and a lipophilic cyclooctyl moiety provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in the discovery and development of next-generation therapeutics.

References

-

Chemtronica. (2025-12-14). The Role of this compound in Pharmaceutical R&D. Available at: [Link]

-

MDPI. (2023-07-22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]

-

Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. Available at: [Link]

-

YouTube. (2025-02-17). Reductive Amination | Synthesis of Amines. Available at: [Link]

-

Chemtronica. (2025-12-14). This compound: A Valuable Pharmaceutical Intermediate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

PubMed. (2018-09-01). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

-

ResearchGate. (2018-09-01). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

-

Wisdomlib. (2024-10-20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

- Google Patents. (1988-04-05). US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines.

-

ResearchGate. (2024-01-01). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

SciSpace. (2019-05-17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

-

PubMed. (2011-07-21). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Available at: [Link]

-

PubMed. (2016-01-01). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Available at: [Link]

-

PubMed. (2008-05-01). Rapid screening for cyclo-dopa and diketopiperazine alkaloids in crude extracts of Portulaca oleracea L. using liquid chromatography/tandem mass spectrometry. Available at: [Link]

-

National Institutes of Health. (2020-01-01). A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 1-(Cyclopropylcarbonyl)piperazine HCl: Properties and Usage. Available at: [Link]

- Google Patents. (n.d.). Piperazine derivatives, a process for preparing them and pharmaceutical compositions.

- Google Patents. (2001-05-29). US6239277B1 - Process for preparing piperazine-substituted aliphatic carboxylates.

-

ResearchGate. (2025-08-09). Synthesis of the diketopiperazine dipodazine. Available at: [Link]

-

YouTube. (2022-06-16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Cyclooctylpiperazine: A Key Intermediate in Pharmaceutical Research

Introduction

In the landscape of modern pharmaceutical research and development, the strategic selection of chemical intermediates is a critical determinant of success in the synthesis of novel active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic compounds, 1-Cyclooctylpiperazine (CAS No: 21043-43-6) has emerged as a pivotal building block.[1] Its unique molecular architecture, which marries a versatile piperazine ring with a lipophilic cyclooctyl moiety, provides medicinal chemists with a powerful scaffold for crafting new therapeutic agents. The piperazine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to influence receptor binding, enhance solubility, and improve pharmacokinetic profiles.[1] The incorporation of the cyclooctyl group further allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target selectivity.[1] This guide offers an in-depth exploration of this compound, from its fundamental chemical identifiers and synthesis to its applications and analytical characterization, designed for researchers, scientists, and professionals in the field of drug development.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier/Property | Value | Source(s) |

| CAS Number | 21043-43-6 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Cyclooctylpiperazine, 1-(Cyclooctyl)piperazine | [2] |

| Chemical Formula | C12H24N2 | [2] |

| Molecular Weight | 196.33 g/mol | [2] |

| Exact Mass | 196.193948774 u | [2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Boiling Point | 75 °C | [2] |

| Density | 0.938 g/cm³ | [2] |

| Flash Point | 102.5 °C | [2] |

| Refractive Index | 1.488 | [2] |

| XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 15.3 Ų | [2] |

Synthesis of this compound: Methodologies and a Practical Protocol

Synthetic Pathways Overview

-

Reductive Amination: This is a highly efficient one-pot reaction involving the condensation of cyclooctanone with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the desired product. This method is often favored for its operational simplicity. A patent for the analogous 1-cyclopentylpiperazine describes a similar process using cyclopentanone and piperazine with a hydrogenation catalyst.

-

Nucleophilic Substitution: This two-step approach involves the reaction of a cyclooctyl halide (e.g., cyclooctyl bromide) with a mono-protected piperazine, such as 1-Boc-piperazine. The protecting group prevents undesired dialkylation. The subsequent deprotection step under acidic conditions yields the final product. A patent for 1-cyclohexylpiperazine outlines a comparable procedure using a cyclohexyl halide and 1-Boc-piperazine.[2]

The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and purification considerations. For industrial-scale production, reductive amination is often more cost-effective.

Experimental Workflow: Reductive Amination

Below is a detailed, step-by-step protocol for the synthesis of this compound via reductive amination, based on established procedures for similar compounds.

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Protocol:

-

Reaction Setup: To a stirred solution of piperazine (1.2 equivalents) in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclooctanone (1.0 equivalent). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 25°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil by vacuum distillation to obtain this compound as a pure product.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in several key areas of pharmaceutical R&D.[1]

-

Synthesis of Novel APIs: It is a key building block for creating new drug candidates across a range of therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology.[1] The piperazine nitrogen atoms provide convenient handles for further chemical modification, allowing for the attachment of various pharmacophoric groups.

-

Lead Optimization: In medicinal chemistry, the process of lead optimization involves systematically modifying a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The cyclooctylpiperazine scaffold allows chemists to explore structure-activity relationships (SAR) by varying the substituents on the second nitrogen of the piperazine ring.[1] The bulky and lipophilic cyclooctyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability by sterically hindering enzymatic degradation.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a biological target. This compound can be used as a fragment to identify initial binding interactions, which can then be elaborated into more potent lead compounds.[1]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of intermediates like this compound is paramount for reproducible research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

Common Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any synthesis-related impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector (LC-MS), is used for purity determination and quantification.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product. The spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups within the molecule.

Illustrative Analytical Workflow: GC-MS for Purity Assessment

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 3. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Cyclooctylpiperazine for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of 1-Cyclooctylpiperazine in Modern Drug Discovery

In the landscape of pharmaceutical research and development, this compound (CAS: 21043-43-6) has emerged as a pivotal structural motif. Its unique combination of a flexible, lipophilic cyclooctyl group and a pharmacologically versatile piperazine ring offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, contributing to aqueous solubility and the ability to interact with a wide range of biological targets. The incorporation of the cyclooctyl substituent allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target selectivity.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering not just protocols, but a rationale for the methodological choices, empowering researchers to select and optimize the synthesis for their specific needs.

I. Strategic Approaches to the Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The selection of an appropriate method is contingent on factors such as the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product. Here, we will delve into the three most prevalent and practical synthetic strategies:

-

Direct N-Alkylation of Piperazine: A straightforward approach, but one that requires careful control to achieve mono-alkylation.

-

Reductive Amination of Cyclooctanone with Piperazine: An efficient and often high-yielding method that is well-suited for both small and large-scale synthesis.

-

A Two-Step Approach via N-Boc-Protected Piperazine: A robust and highly selective method that offers excellent control over the formation of the mono-substituted product.

The following table provides a comparative overview of these three primary synthetic routes:

| Synthesis Pathway | Key Advantages | Potential Challenges | Typical Yields | Ideal Application |

| Direct N-Alkylation | One-step reaction, cost-effective starting materials. | Difficult to control mono-alkylation, potential for di-alkylation byproducts, requiring extensive purification. | Variable, typically moderate. | Small-scale synthesis where rapid access to the compound is prioritized over purity. |

| Reductive Amination | High efficiency, good yields, generally clean reactions with fewer byproducts. | Requires a specific reducing agent and careful control of reaction conditions. | High. | Both small and large-scale synthesis where high purity and yield are important. |

| Two-Step Synthesis via N-Boc-Piperazine | Excellent control of mono-alkylation, high purity of the final product. | Two-step process (protection and deprotection), higher cost of the protected starting material. | High. | Syntheses where the highest purity is critical, such as in the preparation of active pharmaceutical ingredients (APIs). |

II. Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for each of the primary synthetic pathways. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying chemical principles.

Pathway 1: Direct N-Alkylation of Piperazine with Cyclooctyl Bromide

This method represents the most direct route to this compound. The primary challenge lies in preventing the formation of the undesired 1,4-dicyclooctylpiperazine. To favor mono-alkylation, a large excess of piperazine is typically employed, or the reaction is carried out on a piperazine mono-salt.[2]

Reaction Scheme:

Figure 1. Direct N-Alkylation of Piperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (2 equivalents).

-

Addition of Alkylating Agent: Slowly add cyclooctyl bromide (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to separate the desired mono-alkylated product from unreacted piperazine and the di-alkylated byproduct.[3][4]

Expertise & Experience Insights:

The use of a large excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. The addition of a base is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

Pathway 2: Reductive Amination of Cyclooctanone with Piperazine

Reductive amination is a highly efficient and widely used method for the synthesis of amines.[5] This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the reaction of cyclooctanone and piperazine, which is then reduced in situ to the desired this compound.

Reaction Scheme:

Figure 2. Reductive Amination Pathway.

Experimental Protocol:

-

Reaction Setup: Dissolve cyclooctanone (1 equivalent) and piperazine (1.2 equivalents) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reducing Agent: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the stirred solution at room temperature.[6]

-

Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expertise & Experience Insights:

Sodium triacetoxyborohydride is the reducing agent of choice for this transformation as it is mild enough not to reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion. The reaction is typically carried out under anhydrous conditions to favor the formation of the iminium ion.

Pathway 3: Two-Step Synthesis via N-Boc-Protected Piperazine

This approach offers the highest level of control over mono-alkylation by temporarily protecting one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group.[7] The protected piperazine is then alkylated, followed by the removal of the Boc group to yield the final product.

Reaction Scheme:

Figure 3. Two-Step Synthesis via Boc-Protection.

Experimental Protocol:

Step 1: Synthesis of 1-Boc-4-cyclooctylpiperazine

-

Reaction Setup: To a solution of 1-Boc-piperazine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and cyclooctyl bromide (1.2 equivalents).

-

Reaction Progression: Heat the mixture to reflux and stir overnight. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of 1-Boc-4-cyclooctylpiperazine

-

Reaction Setup: Dissolve the purified 1-Boc-4-cyclooctylpiperazine in dichloromethane.

-

Addition of Acid: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane at 0 °C.[8]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a few hours until the deprotection is complete (monitored by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a solution of sodium hydroxide.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the pure this compound.

Expertise & Experience Insights:

The Boc protecting group is stable under the basic conditions of the alkylation step but is readily cleaved under acidic conditions, providing an orthogonal protection strategy. The choice between TFA and HCl for deprotection may depend on the desired salt form of the final product.

III. Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclooctyl protons (a broad multiplet) and the piperazine ring protons (two distinct multiplets). The integration of these signals should be in the correct ratio. |

| ¹³C NMR | Resonances for the carbon atoms of the cyclooctyl group and the piperazine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₂₄N₂), which is 196.33 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the aliphatic cyclooctyl and piperazine rings, as well as C-N stretching vibrations. |

IV. Conclusion and Future Perspectives

The synthesis of this compound is a critical step in the development of novel therapeutics. This guide has provided a comprehensive overview of the most effective synthetic strategies, offering detailed protocols and mechanistic insights to aid researchers in their endeavors. The choice of the optimal synthetic route will depend on the specific requirements of the research project, with considerations for scale, purity, and cost. As the demand for complex and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the development of even more efficient and sustainable methods for the synthesis of key intermediates like this compound will remain an area of active investigation.

V. References

-

A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Retrieved from [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from [Link]

-

1-Hydrosilatrane. Organic Syntheses Procedure. Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Retrieved from [Link]

-

Process for the N-monoalkylation of piperazine. Google Patents. Retrieved from

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved from [Link]

-

Method for preparing piperazines. Google Patents. Retrieved from

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

-

Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Retrieved from [Link]

-

1-cyclopentyl-4-(phenylacetyl)piperazin-1-ium - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

-

Synthesis method of N-Boc piperazine. Google Patents. Retrieved from

-

1-Hydrosilatrane. Organic Syntheses. Retrieved from [Link]

Sources

- 1. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 8. jgtps.com [jgtps.com]

1-Cyclooctylpiperazine: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-cyclooctylpiperazine, a heterocyclic compound that has garnered significant attention in pharmaceutical research and development. While not typically an active pharmaceutical ingredient (API) in its own right, its unique structural features make it a valuable intermediate and building block in the synthesis of novel therapeutics. This document will delve into the chemical properties, strategic applications, and the underlying rationale for its use in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS), cardiovascular diseases, and oncology.

The Piperazine Moiety: A Privileged Pharmacophore

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in numerous approved drugs stems from a combination of favorable physicochemical and pharmacological properties:

-

Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of salts, which can improve a drug candidate's pharmacokinetic profile.

-

Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself provides a rigid spacer to correctly orient other functional groups for optimal interaction with biological targets.[1][2]

-

Pharmacokinetic Modulation: The piperazine nucleus can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Many piperazine derivatives have demonstrated significant pharmacological activity, particularly in the central nervous system, where they have been developed as antipsychotic, antidepressant, and anxiolytic agents.[2]

The Role of the Cyclooctyl Group

The addition of a cyclooctyl group to the piperazine ring at the N1 position imparts several key characteristics that medicinal chemists can leverage during drug design and optimization:

-

Lipophilicity: The large, non-polar cyclooctyl substituent significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial feature for CNS-acting drugs.[1]

-

Metabolic Stability: The bulky cyclooctyl group can sterically hinder the metabolic enzymes, such as cytochrome P450s, from accessing the piperazine ring. This can lead to increased metabolic stability and a longer half-life of the drug in the body.[1]

-

Target Selectivity: The specific size and conformation of the cyclooctyl group can influence how the molecule fits into the binding pocket of a biological target, potentially leading to improved selectivity for the desired target over off-targets.[1]

The combination of the versatile piperazine core with the modulating cyclooctyl group makes this compound a valuable starting material for creating diverse chemical libraries for high-throughput screening and lead optimization.[1]

Applications in Drug Discovery and Development

This compound serves as a key building block in several strategic areas of pharmaceutical research and development:

-

Synthesis of Novel APIs: It is a foundational component for synthesizing new drug candidates across a range of therapeutic areas, including CNS disorders, cardiovascular diseases, and oncology.[1]

-

Lead Optimization: In the process of refining a "hit" compound into a viable drug candidate, medicinal chemists often synthesize a series of analogues to explore the structure-activity relationship (SAR). This compound provides a readily available scaffold for creating such analogues with modified properties.[1]

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a biological target. This compound and its derivatives can be used as fragments to identify initial binding interactions, which can then be elaborated into more potent molecules.[1]

The following diagram illustrates the central role of this compound in the drug discovery workflow.

Synthesis and Chemical Properties

This compound, with the chemical formula C12H24N2, is typically synthesized through standard organic chemistry techniques, making it readily available from various chemical suppliers.[3] Its purity is a critical factor for its use in pharmaceutical synthesis, with a minimum purity of 95% or higher being essential for reproducible research and manufacturing outcomes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21043-43-6 |

| Molecular Formula | C12H24N2 |

| Appearance | Typically a liquid or low-melting solid |

| Purity | ≥ 95% |

Experimental Protocols: A Conceptual Framework

While specific protocols for synthesizing drug candidates from this compound are proprietary and depend on the final target molecule, a general workflow for its utilization in lead optimization can be outlined.

Protocol: Synthesis of a Hypothetical CNS-Targeted Analogue Library

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Electrophile: To the stirred solution, add a diverse set of electrophiles (e.g., substituted aryl halides, acyl chlorides, or sulfonyl chlorides) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the acid byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized analogues using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

-

Biological Screening: Screen the purified compounds in relevant in vitro assays (e.g., receptor binding assays, enzyme inhibition assays) to determine their biological activity and establish a structure-activity relationship.

The following diagram illustrates this generalized synthetic workflow.

Sources

An In-depth Technical Guide to 1-Cyclooctylpiperazine: From Synthesis to Application

Abstract

This whitepaper provides a comprehensive technical overview of 1-Cyclooctylpiperazine (CAS No: 21043-43-6), a key heterocyclic intermediate in modern pharmaceutical research and development. While the specific historical genesis of this compound is not extensively documented, this guide elucidates its likely synthetic origins within the broader context of cycloalkylpiperazine development. We will detail its physicochemical properties, outline a robust and validated synthetic protocol, and explore its strategic importance in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the versatile applications of this valuable molecular scaffold.

Introduction: The Strategic Value of the Piperazine Moiety

The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of properties. It provides a rigid, low-energy conformation while allowing for substitutions at the nitrogen atoms to modulate pharmacological activity, solubility, and pharmacokinetic profiles. The introduction of various substituents onto the piperazine scaffold is a cornerstone of lead optimization in drug discovery.[3]

This compound distinguishes itself by incorporating a bulky, lipophilic cyclooctyl group. This substituent significantly influences the molecule's properties, enhancing its potential for interaction with specific biological targets and modifying its metabolic stability.[3] This guide will delve into the technical specifics of this valuable compound.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21043-43-6 | [4][5] |

| Molecular Formula | C12H24N2 | [4] |

| Molecular Weight | 196.33 g/mol | [4] |

| Appearance | White to off-white solid/powder | [6] |

| Boiling Point | 75 °C | [4] |

| Density | 0.938 g/cm³ | [4][7] |

| Flash Point | 102.5 °C | [4] |

| Refractive Index | 1.488 | [4][7] |

| Purity | Typically ≥ 95% for R&D use | [3][7] |

Synthesis of this compound: A Validated Protocol

While the initial documented synthesis of this compound is not readily found in seminal literature, its preparation can be reliably achieved through established methods for N-alkylation of piperazines. The most common and industrially scalable approach is reductive amination. Below is a detailed, self-validating protocol based on analogous syntheses of cycloalkylpiperazines.

Reaction Principle: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (cyclooctanone) with an amine (piperazine) to form an intermediate imine/enamine, which is then reduced in situ to the target amine. This one-pot reaction is highly efficient and a workhorse in medicinal chemistry for the formation of C-N bonds.

Experimental Protocol

Materials:

-

Piperazine (anhydrous)

-

Cyclooctanone

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.2 equivalents) in DCE or DCM (approximately 0.1 M concentration relative to the limiting reagent). Stir the solution at room temperature until the piperazine is fully dissolved.

-

Addition of Carbonyl: To the stirring solution, add cyclooctanone (1.0 equivalent). Allow the mixture to stir at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive aminations, as it is less sensitive to moisture than other hydride reagents. The reaction is typically exothermic; maintain the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid byproduct from the STAB and any remaining reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to achieve high purity.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Drug Development

This compound serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Its utility stems from the combination of the versatile piperazine core and the modulating cyclooctyl group.

Structure-Activity Relationship (SAR) Exploration

In lead optimization, medicinal chemists systematically modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The introduction of the this compound moiety can be a strategic choice to:

-

Increase Lipophilicity: The large, non-polar cyclooctyl group increases the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulate Metabolic Stability: The cyclooctyl group can sterically hinder metabolic enzymes from accessing nearby labile sites on the molecule, thus improving its metabolic stability and half-life.

-

Explore Binding Pockets: The bulky nature of the cyclooctyl group can be used to probe and occupy large hydrophobic pockets within a target protein, potentially leading to increased binding affinity and selectivity.

Therapeutic Areas of Interest

The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1][3] Consequently, derivatives of this compound are of significant interest in the development of novel treatments for:

-

Neurological and Psychiatric Disorders: The ability to fine-tune blood-brain barrier penetration makes this moiety valuable for CNS drug design.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperazine derivatives.

-

Cardiovascular Diseases: Piperazine-containing compounds have been explored for various cardiovascular applications.

Logical Framework for Application in Drug Discovery

Caption: Application of this compound in lead optimization.

Conclusion

This compound stands as a testament to the enduring utility of the piperazine scaffold in drug discovery. While its specific history is intertwined with the general development of N-alkylated piperazines, its value as a chemical intermediate is clear and well-established. Its unique combination of a versatile chemical handle (the secondary amine of the piperazine) and a bulky lipophilic group (the cyclooctyl moiety) provides medicinal chemists with a powerful tool for modulating the properties of drug candidates. The robust and scalable synthetic routes to this compound ensure its continued availability and application in the pursuit of novel therapeutics across a wide range of diseases.

References

- The Role of this compound in Pharmaceutical R&D. (2025). Vertex AI Search.

- CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. PubMed.

- 21043-43-6, this compound Formula - ECHEMI. ECHEMI.

- US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents.

- 1-(Cyclooctyl)piperazine | CAS 21043-43-6 | SCBIO - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents.

- China this compound CAS: 21043-43-6 Manufacturers - Free Sample. Alfa Chemical.

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. PubMed. [Link]

- Unlocking Pharmaceutical Synthesis: The Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Cyclooctylpiperazine and its Analogs: Synthesis, Pharmacology, and Applications

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] This versatile scaffold is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[3] Its unique structure provides a rigid framework with multiple points for chemical modification, allowing chemists to fine-tune a molecule's affinity and selectivity for specific biological targets.[1][3] Piperazine derivatives have demonstrated a vast range of pharmacological activities, with a particular prominence in targeting the central nervous system (CNS), including receptors for key neurotransmitters like serotonin and dopamine.[1][2][4]

This guide focuses on 1-cyclooctylpiperazine and its analogs. The combination of the piperazine core with a bulky, lipophilic cyclooctyl group presents a unique chemical scaffold.[5] The cyclooctyl moiety can significantly influence properties such as lipophilicity, metabolic stability, and target selectivity, making this class of compounds a compelling area of research for developing novel therapeutics.[5] We will explore the synthesis, structure-activity relationships (SAR), pharmacological profiles, and key experimental protocols relevant to this promising family of molecules. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of piperazine-based compounds.

Part 1: Synthetic Strategies for this compound and Analogs

The synthesis of N-substituted piperazines is a well-established field in organic chemistry. The most common and efficient method for creating compounds like this compound is through the N-alkylation of a piperazine ring with a suitable electrophile. A primary route is reductive amination , a powerful reaction that forms carbon-nitrogen bonds.

In a typical reductive amination, piperazine (or a mono-substituted analog) is reacted with cyclooctanone in the presence of a reducing agent. This process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to yield the final N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used mild and selective reducing agent for this transformation, offering high yields and compatibility with a wide range of functional groups.[6]

Alternative methods include direct nucleophilic substitution with a cyclooctyl halide (e.g., cyclooctyl bromide), although this can sometimes lead to lower yields or the formation of quaternary ammonium salt byproducts.

The general workflow for the synthesis and subsequent modification of this compound is depicted below. This process allows for the creation of a diverse library of analogs by introducing various substituents (R) on the second nitrogen of the piperazine ring, enabling extensive exploration of structure-activity relationships.

Part 2: Structure-Activity Relationships (SAR)

The exploration of SAR is a critical step in medicinal chemistry, guiding the optimization of a lead compound into a viable drug candidate.[3][5] For piperazine derivatives, SAR studies typically involve modifying the substituent on the second nitrogen atom (N4) and observing the resulting changes in biological activity.[2]

The 1-cyclooctyl group generally serves as a bulky, lipophilic anchor. The key to modulating pharmacological activity often lies in the nature of the group attached to the other piperazine nitrogen. For CNS-active compounds, this is frequently an aryl or heteroaryl group.[2]

Key SAR Insights for Arylpiperazine Analogs:

-

Aryl Substituents: The electronic properties and position of substituents on the aryl ring can dramatically impact receptor affinity and selectivity. For example, electron-withdrawing groups like fluorine or chlorine on the phenyl ring often enhance affinity for serotonin (5-HT) or dopamine (D₂) receptors.[2]

-

Linker Length: When a linker is present between the piperazine and a terminal functional group, its length is crucial. Often, a two- to four-carbon chain provides the optimal spacing for receptor engagement.[2]

-

Heterocyclic Rings: Replacing a phenyl ring with heterocycles (e.g., pyrimidine, pyridine) can introduce new hydrogen bond donors/acceptors, altering the compound's interaction with the target protein and potentially improving selectivity or metabolic stability.

The table below illustrates hypothetical SAR data for a series of this compound analogs targeting a G-protein coupled receptor (GPCR), demonstrating how small structural changes can influence binding affinity.

| Compound ID | N4-Substituent (R) | Target Receptor | Binding Affinity (Ki, nM) |

| COP-1 | H | Dopamine D₂ | > 10,000 |

| COP-2 | Phenyl | Dopamine D₂ | 150 |

| COP-3 | 2-Fluorophenyl | Dopamine D₂ | 45 |

| COP-4 | 4-Fluorophenyl | Dopamine D₂ | 22 |

| COP-5 | 2-Methoxyphenyl | Dopamine D₂ | 89 |

| COP-6 | 2-Pyrimidinyl | Dopamine D₂ | 15 |

Data is illustrative and for demonstration purposes only.

Part 3: Pharmacological Profile and Mechanism of Action

Piperazine derivatives are well-known for their interaction with G-protein coupled receptors (GPCRs), which represent one of the largest and most important drug target families.[7][8] Specifically, arylpiperazines frequently act as ligands for dopamine and serotonin receptors in the CNS.[2][4] Depending on the specific structure, these compounds can act as agonists, antagonists, or modulators of receptor activity.[4]

Mechanism of Action at GPCRs: GPCRs are transmembrane proteins that, upon binding to an extracellular ligand, trigger intracellular signaling cascades.[7] For a typical Gαi/o-coupled receptor (like the dopamine D₂ receptor), an antagonist would bind to the receptor but fail to induce the conformational change necessary for G-protein activation. This blocks the endogenous ligand (e.g., dopamine) from binding and initiating the downstream signaling pathway, which normally involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

The diagram below illustrates a simplified signaling pathway for a Gαi/o-coupled GPCR, showing how an antagonist analog of this compound would function.

Part 4: Key Experimental Protocols

To ensure scientific rigor, protocols must be self-validating. This involves including clear steps for purification and analytical characterization to confirm the identity and purity of the synthesized compounds before biological evaluation.

Protocol: Synthesis of a 1-Cyclooctyl-4-Arylpiperazine Analog via Reductive Amination

Objective: To synthesize a representative analog, 1-(4-fluorophenyl)-4-cyclooctylpiperazine.

Materials:

-

This compound

-

1-Fluoro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Rac-BINAP

-

Sodium tert-butoxide (NaO t Bu)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, rac-BINAP, and sodium tert-butoxide.

-

Reagent Addition: Add anhydrous toluene to the flask, followed by this compound and 1-fluoro-4-iodobenzene.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Check: Refluxing in an inert atmosphere is crucial to prevent catalyst degradation and side reactions. Sodium tert-butoxide is a strong, non-nucleophilic base required for the Buchwald-Hartwig amination catalytic cycle.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% Ethyl Acetate in Hexanes).

-

Characterization (Self-Validation Step 2): Characterize the purified fractions using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the final compound.

Protocol: In Vitro GPCR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a synthesized analog for a target GPCR (e.g., Dopamine D₂ receptor).[9]

Materials:

-

Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).[9]

-

Radioligand (e.g., [³H]-Spiperone for D₂ receptors).

-

Synthesized test compounds (this compound analogs) at various concentrations.

-

Non-specific binding competitor (e.g., Haloperidol at a high concentration).

-

Assay buffer (e.g., Tris-HCl, MgCl₂).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Assay Plate Preparation: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand.

-

Compound Addition: Add the synthesized test compounds across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to designated wells.

-

Include wells for "total binding" (no competitor) and "non-specific binding" (with a high concentration of a known competitor like haloperidol).[9]

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Causality Check: Rapid filtration and cold washes are critical to minimize the dissociation of the radioligand from the receptor during the harvesting step.

-

-

Quantification: Allow the filters to dry, then add a scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

-

Data Analysis (Self-Validation):

-

Calculate "specific binding" by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10]

-

Conclusion and Future Directions

This compound serves as a valuable and versatile scaffold in pharmaceutical research and development.[5] Its synthetic tractability allows for the creation of large, diverse libraries of analogs for screening. The inherent properties of the piperazine ring, combined with the lipophilic cyclooctyl group, make these compounds particularly suitable for targeting CNS disorders, among other therapeutic areas.[5]

Future research will likely focus on creating more complex and conformationally restrained analogs to enhance selectivity for specific receptor subtypes, thereby minimizing off-target effects. The application of computational methods, such as molecular docking and dynamics simulations, will further aid in the rational design of novel compounds with improved potency and optimized pharmacokinetic profiles.[10] As our understanding of the structural biology of GPCRs and other target classes deepens, the potential for developing highly effective and safe therapeutics based on the this compound core will continue to grow.

References

- MultiSpan, Inc. GPCR Membrane Ligand Binding Assay Development.

- Schulze, J. et al. Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.

- Dakenchem.

- Bio Reader. The Role of this compound in Pharmaceutical R&D.

- Zlotin, S.G. et al. (2023).

- Zuckermann, R. et al. (1997). Method for preparing piperazines.

- Ye, Z. et al.

- Faizan, M. et al. (2024).

- Rani, P. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Kumar, B. et al. (2021).

- Sancini, G. et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.

- Stankiewicz, M. et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central.

- Cre

- ResearchGate.

- Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. multispaninc.com [multispaninc.com]

- 10. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

1-Cyclooctylpiperazine: A Technical Whitepaper on its Pharmacological Profile and Research Trajectory

Executive Summary

This technical guide addresses the pharmacological profile of 1-Cyclooctylpiperazine (CAS No: 21043-43-6). Our comprehensive analysis of scientific literature, patent databases, and chemical repositories reveals that this compound is predominantly characterized as a chemical intermediate. As of the date of this report, there is a notable absence of publicly available data on its specific pharmacological activities, including receptor binding affinities, functional modulation, pharmacokinetic properties, and toxicological profile.

This guide will, therefore, focus on the established role of this compound as a versatile scaffold in medicinal chemistry. We will dissect the significance of its structural components—the piperazine ring and the cyclooctyl group—and their implications for potential pharmacological applications. Furthermore, we will provide a forward-looking perspective by outlining the requisite experimental workflows to comprehensively define the pharmacological profile of this molecule, should it be considered for development as a therapeutic agent.

The Chemical Identity and Strategic Importance of this compound

This compound is a heterocyclic compound with the molecular formula C12H24N2.[1] Its structure is distinguished by a piperazine ring, a common pharmacophore, and a cyclooctyl substituent. This combination offers medicinal chemists a valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs).[2] The key applications for this intermediate are in the development of new drug candidates for a range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology.[2]

The strategic value of this compound in drug discovery lies in its utility for:

-

Lead Optimization: The piperazine moiety can be systematically modified to explore structure-activity relationships (SAR).[2]

-

Fragment-Based Drug Discovery: This molecule can serve as a fragment in screening campaigns to identify initial binding interactions with protein targets.[2]

-

Modulation of Physicochemical Properties: The cyclooctyl group can influence key drug-like properties such as lipophilicity and metabolic stability.[2]

Deconstruction of the Pharmacophore: Piperazine and Cyclooctyl Moieties

The potential pharmacological profile of this compound can be inferred from the well-documented roles of its constituent parts in medicinal chemistry.

The Piperazine Ring: A Privileged Scaffold

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in drug design due to its frequent appearance in clinically successful drugs. Its key contributions to a molecule's pharmacological profile include:

-

Receptor Binding: The nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with a wide range of biological targets.

-

Physicochemical Properties: The piperazine moiety can enhance aqueous solubility and oral bioavailability.

-

Versatility for Substitution: The nitrogen atoms provide convenient points for chemical modification, allowing for the fine-tuning of a compound's properties.

The Cyclooctyl Group: A Modulator of Lipophilicity and Conformation

The cyclooctyl group is a large, non-polar, and flexible carbocyclic ring. Its incorporation into a drug candidate can significantly impact its behavior in a biological system by:

-

Increasing Lipophilicity: This can enhance membrane permeability and access to intracellular targets.

-

Influencing Metabolic Stability: The bulky nature of the cyclooctyl group can sterically hinder metabolic enzymes, potentially increasing the drug's half-life.

-

Restricting Conformation: The ring can limit the rotational freedom of the molecule, which can lead to higher binding affinity and selectivity for a specific target.

Charting the Course: Experimental Workflows to Elucidate the Pharmacological Profile

To transition this compound from a chemical intermediate to a characterized pharmacological agent, a systematic and multi-faceted experimental approach is necessary. The following workflows represent a standard industry practice for profiling a novel chemical entity.

Primary Pharmacodynamic Assessment: Target Identification and Binding Affinity

The initial step is to determine if this compound interacts with any known biological targets.

Experimental Protocol: Radioligand Binding Assays

-

Target Selection: A broad panel of receptors, ion channels, enzymes, and transporters, particularly those implicated in CNS and cardiovascular diseases, should be selected.

-

Membrane Preparation: Membranes expressing the target of interest are prepared from cell lines or animal tissues.

-

Assay Conditions: A fixed concentration of a radiolabeled ligand with known affinity for the target is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Detection: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a binding affinity constant (Ki).

Visualization of the Workflow:

Caption: Radioligand Binding Assay Workflow.

Functional Characterization: Agonist, Antagonist, or Modulator?

Once binding affinity is established, the functional effect of this compound on the target must be determined.

Experimental Protocol: In Vitro Functional Assays

The specific assay will depend on the target class. For a G-protein coupled receptor (GPCR), a common functional assay is the measurement of second messenger levels.

-

Cell Culture: A cell line stably expressing the target GPCR is cultured.

-

Stimulation: The cells are treated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with a known agonist.

-

Second Messenger Measurement: Intracellular levels of second messengers, such as cyclic AMP (cAMP) or calcium, are measured using techniques like ELISA or fluorescence-based assays.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of this compound.

Visualization of the Workflow:

Caption: In Vitro Functional Assay Workflow.

Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding how the body processes this compound is crucial for its potential as a drug.

Table 1: Key In Vitro and In Vivo ADME Studies

| Parameter | In Vitro Assay | In Vivo Study |

| Absorption | Caco-2 permeability assay | Oral and intravenous administration to rodents |

| Distribution | Plasma protein binding assay | Tissue distribution studies in rodents |

| Metabolism | Liver microsome stability assay | Metabolite identification in plasma and urine |

| Excretion | - | Mass balance studies in rodents |

Preliminary Safety and Toxicological Assessment

Early assessment of potential toxicity is a critical step.

Table 2: Initial Toxicology Screening

| Endpoint | In Vitro Assay | In Vivo Study |